1-Benzyl-2-chlorobenzene
Overview
Description
1-Benzyl-2-chlorobenzene is an organic compound with the molecular formula C13H11Cl . It is a derivative of benzene, which is a colorless liquid and a reactive organochlorine compound that is widely used as a chemical building block .
Synthesis Analysis
The synthesis of benzene derivatives like 1-Benzyl-2-chlorobenzene often involves electrophilic aromatic substitution . The process involves the formation of a sigma-bond to the benzene ring by an electrophile, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis
The molecular structure of 1-Benzyl-2-chlorobenzene can be analyzed using methods such as ab initio HF and Density Functional Theory (B3LYP) calculations . These methods can provide insights into the vibrational frequencies, IR intensities, and Raman activities of the molecule .Chemical Reactions Analysis
Benzene derivatives like 1-Benzyl-2-chlorobenzene can undergo nucleophilic substitution reactions . These reactions involve the initial addition of a nucleophile to the aromatic ring, followed by the loss of a halide anion from the negatively charged intermediate .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Benzyl-2-chlorobenzene can be inferred from similar compounds. For instance, benzyl chloride, a related compound, is a colorless liquid with a pungent odor . Chlorobenzenes, another related group of compounds, are known for their high toxicity, persistence, and bioaccumulation .Scientific Research Applications
Environmental Science and Pollution Research
Chlorobenzenes, including 1-Benzyl-2-chlorobenzene, have been identified as pollutants in soil and groundwater due to their high toxicity, persistence, and bioaccumulation . They have received increasing attention in environmental science and pollution research .
Industrial Applications
Chlorobenzenes are widely used as intermediates and organic solvents in various industries, such as dyeing, pharmaceuticals, pesticides, textiles, leather, and electronic industries .
Synthesis of Benzazoles and Benzazines
1-Benzyl-2-chlorobenzene can be used in the synthesis of benzazoles and benzazines, which have unique pharmacological and biological activities . These compounds have many applications in natural products and pharmaceutical drugs .
Insect Growth Regulation
1-Benzyl-2-chlorobenzene derivatives have been found to regulate the growth of insects . This could potentially be used in pest control strategies.
Adsorption Studies
Research has been conducted on the adsorption properties of 1-Benzyl-2-chlorobenzene on two-dimensional nanomaterials . This could have applications in nanoelectronics and other fields where manipulation of electronic properties is required .
Dehydro-aromatization
1-Benzyl-2-chlorobenzene can be used in iodine-catalyzed aerobic dehydro-aromatization processes . This provides straightforward and efficient access to various benzoazoles and benzoazines .
Mechanism of Action
Target of Action
The primary target of 1-Benzyl-2-chlorobenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This makes the benzene ring especially stable and it wants to be retained during reactions .
Mode of Action
1-Benzyl-2-chlorobenzene interacts with its target through a process known as electrophilic aromatic substitution . This process involves two steps :
- Step 1 (Slow) : The electrons in the pi bond attack the electrophile. One carbon gets a positive charge and the other forms a C-E bond, forming the arenium ion .
- Step 2 (Fast) : The lone pair of electrons on a base attacks the hydrogen. This causes the electrons in the C-H bond to form a C-C double bond and aromaticity is reformed .
Biochemical Pathways
The biochemical pathway affected by 1-Benzyl-2-chlorobenzene is the electrophilic aromatic substitution pathway . This pathway involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Result of Action
The result of the action of 1-Benzyl-2-chlorobenzene is the formation of a substituted benzene ring . This occurs when a proton is removed from the benzenonium intermediate formed in the first step of the reaction .
Action Environment
The action of 1-Benzyl-2-chlorobenzene can be influenced by various environmental factors. For instance, the rate of the electrophilic aromatic substitution reaction can be affected by the presence of other substituents on the benzene ring . Additionally, the reaction conditions, such as temperature and solvent, can also impact the reaction rate and the stability of the compound .
properties
IUPAC Name |
1-benzyl-2-chlorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKSPFNZXBWDQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9073460 | |
Record name | Benzene, 1-chloro-2-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9073460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
29921-41-3 | |
Record name | Benzene, 1-chloro-2-(phenylmethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029921413 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-chloro-2-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9073460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 29921-41-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research discusses the chlorination of diphenylmethane using chlorine acetate. What is the significance of the reaction conditions on the product distribution of 2-Chlorodiphenylmethane?
A1: The research by [] highlights the critical role of reaction conditions in controlling the regioselectivity of diphenylmethane chlorination. In a highly polar solvent system (98% acetic acid) with perchloric acid, chlorine acetate and its protonated form act as the primary chlorinating agents. This leads to a higher proportion of the para-substituted product (4-chlorodiphenylmethane). Conversely, using a less polar solvent system (75% acetic acid) with catalytic perchloric acid favors protonated hypochlorous acid as the chlorinating species, resulting in a higher proportion of 2-Chlorodiphenylmethane. [] This difference emphasizes how solvent polarity and the nature of the chlorinating species directly influence the electrophilic attack on the diphenylmethane ring system, ultimately dictating the final product ratio.
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